Pentoxyresorufin

Vue d'ensemble

Description

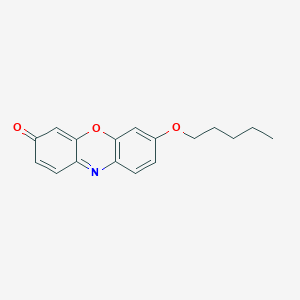

Pentoxyresorufin (C₁₉H₁₇NO₃) is a fluorogenic substrate widely used to assess the activity of cytochrome P450 (CYP) enzymes, particularly CYP2B isoforms such as CYP2B1/2 in rats and CYP2B6 in humans . Its enzymatic O-dealkylation by CYP2B produces the fluorescent metabolite resorufin, enabling quantitative measurement of enzyme activity in hepatic microsomes . This compound is highly selective for CYP2B isoforms when compared to other resorufin analogs, making it a critical tool in toxicology and drug metabolism studies .

Mécanisme D'action

Target of Action

Pentoxyresorufin, also known as Resorufin Pentyl Ether, primarily targets the Cytochrome P450 2B1/2B2 isoenzymes . These isoenzymes are part of the Cytochrome P450 family, which plays a crucial role in the metabolism of drugs and environmental chemicals .

Mode of Action

This compound interacts with its targets through a process known as O-dealkylation . This process involves the removal of an alkyl group from the oxygen atom of the compound. The O-dealkylation of this compound is catalyzed by the Cytochrome P450 2B1/2B2 isoenzymes in the presence of NADPH .

Biochemical Pathways

The O-dealkylation of this compound by the Cytochrome P450 2B1/2B2 isoenzymes is part of the xenobiotic metabolizing pathway . This pathway is responsible for the metabolism of foreign substances, including drugs and environmental chemicals. The activity of these isoenzymes can vary in different regions of the brain, indicating that the biochemical pathways affected by this compound may also vary depending on the specific brain region .

Pharmacokinetics (ADME Properties)

It’s known that the compound is a substrate probe used to characterize and differentiate between a variety of inducers of cytochromes p-450

Result of Action

The O-dealkylation of this compound by the Cytochrome P450 2B1/2B2 isoenzymes results in significant changes at the molecular and cellular levels. For instance, pretreatment with phenobarbital, an inducer of these isoenzymes, can result in a 3-4 fold induction of this compound-O-dealkylase (PROD) activity . This suggests that the action of this compound can influence the activity of these isoenzymes and, consequently, the metabolism of other substances in the brain.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of NADPH is necessary for the O-dealkylation of this compound . Additionally, the activity of the Cytochrome P450 2B1/2B2 isoenzymes can be induced by certain substances, such as phenobarbital . This suggests that the action, efficacy, and stability of this compound can be influenced by the presence of these and potentially other environmental factors.

Analyse Biochimique

Biochemical Properties

Pentoxyresorufin can function as a substrate probe to characterize and differentiate between a variety of inducers of cytochromes P-450 . It is metabolized in the liver by P450 2B1/2B2 and 1A1/1A2 . The ability to dealkylate alkoxyresorufins varied in different regions of the brain .

Cellular Effects

This compound has significant activity in rat brain microsomes . The ability to dealkylate alkoxyresorufins varied in different regions of the brain . Microsomes from the olfactory lobes exhibited maximum this compound-O-dealkylase (PROD) activities .

Molecular Mechanism

This compound is O-dealkylated by cytochrome P450 2B1/2B2 isoenzymes in brain microsomes . The O-dealkylation of this compound was found to be inducer selective .

Temporal Effects in Laboratory Settings

The rate of velocity (Vmax) for the O-dealkylation of this compound was significantly increased in brain microsomes isolated from phenobarbital pretreated rats .

Metabolic Pathways

This compound is involved in the metabolic pathways of cytochrome P450 2B1/2B2 isoenzymes . Hydroxylation on c-7 and c-9 are two novel metabolic pathways of this compound in rats .

Subcellular Localization

It is known that this compound is metabolized in brain microsomes , suggesting that it may be localized in the endoplasmic reticulum where cytochrome P450 enzymes are typically found

Activité Biologique

Pentoxyresorufin (PROD) is a synthetic compound widely used as a substrate to study the activity of cytochrome P450 enzymes, particularly CYP2B1. This article explores the biological activity of this compound, focusing on its metabolic pathways, enzyme induction, and implications in toxicological studies.

Overview of this compound

This compound is an alkoxyresorufin derivative that serves as a probe for measuring cytochrome P450 enzyme activity. Its primary metabolic pathway involves O-dealkylation, resulting in the formation of resorufin, which can be quantified to assess enzyme activity. The use of PROD is particularly significant in evaluating the induction and inhibition of specific cytochrome P450 isoforms in various biological systems.

Metabolic Pathways

The metabolism of this compound primarily occurs in liver microsomes, where it is converted to resorufin through the action of cytochrome P450 enzymes. Studies have shown that:

- CYP2B1 is the predominant enzyme responsible for this compound O-dealkylation in phenobarbital-induced rat liver microsomes.

- In contrast, CYP1A1 and CYP1A2 are involved in the metabolism of other alkoxyresorufins but exhibit lower activity with PROD under certain conditions .

Table 1: Cytochrome P450 Enzymes Involved in this compound Metabolism

| Enzyme | Activity with PROD | Induction Conditions |

|---|---|---|

| CYP2B1 | High | Phenobarbital (PB) |

| CYP1A1 | Moderate | 3-Methylcholanthrene (3MC) |

| CYP1A2 | Low | Non-induced conditions |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound, highlighting its role in assessing cytochrome P450 enzyme induction:

- Induction by Octamethylcyclotetrasiloxane (D4) :

-

Effect of α-Methyldopa :

- Research indicated that preincubation with α-methyldopa resulted in a loss of this compound O-dealkylation activity in liver microsomes from PB-treated rats. This suggests potential interactions affecting enzyme function and highlights the need for careful consideration when interpreting PROD assays .

-

Natural Inhibitors :

- A study explored the inhibitory effects of naturally occurring coumarins on EROD and PROD activities. These findings underscore the complexity of interactions between different compounds and cytochrome P450 enzymes, with implications for understanding metabolic responses to environmental chemicals .

Implications in Toxicology

This compound serves as a valuable tool in toxicological assessments, particularly for evaluating the impact of xenobiotics on liver enzyme activity. Its application extends to:

- Biomonitoring : The measurement of PROD activity can provide insights into exposure levels to environmental pollutants and their potential hepatotoxic effects.

- Drug Development : Understanding how various substances induce or inhibit CYP enzymes can inform drug metabolism studies and safety evaluations.

Applications De Recherche Scientifique

Measurement of Cytochrome P450 Activity

Pentoxyresorufin is primarily used to quantify the activity of cytochrome P450 enzymes in various biological samples. The O-dealkylation of PROD serves as a sensitive assay for detecting enzyme induction by xenobiotics.

- Induction Studies : Research has shown that various xenobiotics can induce CYP2B1-mediated PROD activity in different tissues, such as liver and lung. For instance, sodium phenobarbital significantly increased PROD activity in rat and mouse liver, highlighting species and sex differences in enzyme induction .

Pharmacokinetic Studies

This compound is also employed in pharmacokinetic research to understand drug interactions and metabolism. Its application extends to studies involving herbal extracts and their effects on drug metabolism.

- Herb-Drug Interactions : A study demonstrated that Ginkgo biloba extract markedly induced PROD activity in rats, suggesting potential interactions with drugs metabolized by CYP enzymes . This finding emphasizes the importance of considering herbal supplements when evaluating drug efficacy and safety.

Toxicological Assessments

The compound is utilized in toxicology to evaluate the impact of environmental pollutants on enzyme activity. By measuring PROD activity, researchers can assess the metabolic responses to various toxicants.

- Environmental Impact Studies : Research indicates that exposure to certain environmental chemicals can alter CYP2B1 activity as measured by PROD assays, providing insights into the biochemical mechanisms underlying toxicity .

Case Study 1: Induction by Xenobiotics

In an experiment examining the effects of different xenobiotics on CYP2B1 induction, it was found that sodium phenobarbital treatment led to a significant increase (up to 38-fold) in PROD activity across various animal models. This study highlighted the variability in response among species and sexes, indicating that caution should be exercised when interpreting PROD data as specific enzymatic assays .

Case Study 2: Pharmacokinetic Interactions with Herbal Extracts

A pharmacokinetic analysis involving rats treated with Ginkgo biloba extract showed a significant increase in this compound O-dealkylase activity. This suggests that herbal extracts can influence the metabolism of concurrently administered drugs, raising concerns about potential herb-drug interactions .

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for measuring pentoxyresorufin O-dealkylase (PROD) activity in cytochrome P450 (CYP) induction studies?

PROD activity is a marker for CYP2B subfamily induction. A standard protocol involves:

- Microsome Preparation : Isolate liver microsomes from treated/control animals via differential centrifugation .

- Substrate Incubation : Incubate microsomes with this compound (5–10 µM), NADPH (for electron transfer), and buffer (pH 7.4) at 37°C .

- Fluorescence Detection : Measure resorufin release (excitation 535–560 nm, emission 585–590 nm) using a fluorometer. Activity is expressed as pmol resorufin/min/mg protein .

- Controls : Include blanks (no NADPH) and positive controls (e.g., phenobarbital-induced microsomes) .

Q. How does this compound differentiate between CYP isoforms compared to other resorufin derivatives?

this compound is selective for CYP2B isoforms (e.g., CYP2B1/2B6), whereas ethoxyresorufin (EROD assay) targets CYP1A. Co-administration with isoform-specific inhibitors (e.g., α-naphthoflavone for CYP1A) improves specificity. For example:

- PROD : Induced by phenobarbital (CYP2B) .

- EROD : Induced by 3-methylcholanthrene (CYP1A) .

Combined assays allow parallel monitoring of multiple CYP families .

Advanced Research Questions

Q. How can researchers address discrepancies in PROD activity across studies, such as conflicting induction levels in rodent models?

Discrepancies may arise from:

- Induction Protocols : Variations in phenobarbital dosing (e.g., 80 mg/kg/day vs. 50 mg/kg/day) .

- Species Differences : PROD activity in raccoons is <10% of rats due to evolutionary CYP diversity .

- Inhibitors : Organophosphates (e.g., fenitrothion) suppress PROD activity .

Mitigation Strategies :- Standardize induction protocols and validate with recombinant CYP2B isoforms .

- Report species-specific baseline activity in methods .

Q. What methodological approaches are recommended for validating PROD assay specificity in novel species or tissues?

- Recombinant Enzymes : Test PROD activity in systems expressing single CYP isoforms (e.g., CYP2B6 in E. coli) .

- Chemical Inhibitors : Use selective inhibitors (e.g., orphenadrine for CYP2B) to confirm contribution .

- Cross-Validation : Compare with alternative substrates (e.g., 7-benzyloxyresorufin) to rule out non-CYP2B contributions .

Q. How can PROD activity data be interpreted alongside conflicting EROD or BROD (benzyloxyresorufin O-dealkylase) results?

- CYP Family Overlap : CYP2B may weakly metabolize ethoxyresorufin, causing false EROD signals. Use kinetic analysis (e.g., Km values) to distinguish:

- Data Normalization : Express activities as ratios (e.g., PROD/EROD) to quantify relative induction .

Q. What are the best practices for addressing fluorescence quenching in tissue homogenates during PROD assays?

- Optical Sectioning : Use fluorescence microscopy with z-stack imaging to reduce background noise in thick tissues .

- Homogenate Dilution : Optimize protein concentration (<1 mg/mL) to minimize inner-filter effects .

- Alternative Detection : LC-MS quantification of resorufin if quenching persists .

Q. How can researchers integrate PROD assays with genetic or RNAi-based CYP modulation studies?

- Knockdown Validation : After RNAi (e.g., CYP2B siRNA), confirm reduced PROD activity and correlate with survival outcomes (e.g., liver fluke models) .

- Dose-Response : Titrate this compound (1–50 µM) to assess residual activity in knockdown models .

Q. Methodological and Ethical Considerations

Q. What statistical frameworks are suitable for analyzing dose-dependent PROD activity in CYP induction studies?

- Nonlinear Regression : Fit data to Michaelis-Menten models using tools like DYNAFIT .

- ANOVA with Post Hoc Tests : Compare treatment groups (e.g., control vs. PB-induced) with Tukey’s HSD .

Q. How can ethical concerns about animal use in PROD assays be addressed?

- In Vitro Alternatives : Use primary hepatocytes or microsomes from shared tissue banks .

- 3Rs Compliance : Optimize sample size via power analysis and reuse tissues for multiple assays (e.g., PROD + EROD) .

Q. What recent advancements in CYP2B research could impact this compound-based methodologies?

- CRISPR/Cas9 Models : CYP2B-knockout rodents enable cleaner PROD activity attribution .

- High-Throughput Screening : Microplate-adapted PROD assays for drug interaction studies .

Comparaison Avec Des Composés Similaires

Comparison with Similar Resorufin-Based Substrates

Substrate Selectivity and Target CYP Isoforms

The table below compares pentoxyresorufin with structurally related resorufin derivatives, highlighting their specificity for distinct CYP isoforms:

Key Findings:

- This compound vs. Ethoxyresorufin: While both are resorufin derivatives, this compound is metabolized by CYP2B isoforms induced by phenobarbital-like agents, whereas ethoxyresorufin is specific to CYP1A1/1A2, which are induced by aryl hydrocarbons (e.g., 3-methylcholanthrene) .

- Species Variability: this compound metabolism is conserved in mammals (rats, mice, humans) but absent in fungi like Aspergillus fumigatus .

Induction and Inhibition Profiles

- This compound: Induced by phenobarbital (2.3-fold increase in rats) and carbamazepine (2.1-fold) . Inhibitors like O,O,S-trimethylphosphorodithioate reduce its dealkylation activity by >95% in rat lung microsomes .

Comparative Induction Data (Rat Liver Microsomes):

| Inducer | This compound Activity (Fold Increase) | Ethoxyresorufin Activity (Fold Increase) |

|---|---|---|

| Phenobarbital | 2.3 | <1.5 |

| Aroclor 1254 | ~43% | >100 |

| Carbamazepine | 2.1 | N/A |

Kinetic Parameters and Age-Dependent Variability

- This compound :

- Ethoxyresorufin :

- Activity decreases by 97% in helminth-infected rats, contrasting with this compound’s 96% reduction, suggesting differential CYP regulation under pathological stress .

Propriétés

IUPAC Name |

7-pentoxyphenoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c1-2-3-4-9-20-13-6-8-15-17(11-13)21-16-10-12(19)5-7-14(16)18-15/h5-8,10-11H,2-4,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPSOKQFFOYYPKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC2=C(C=C1)N=C3C=CC(=O)C=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50236554 | |

| Record name | Pentoxyresorufin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50236554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87687-03-4 | |

| Record name | Pentoxyresorufin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87687-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentoxyresorufin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087687034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentoxyresorufin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50236554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Pentyloxy-3H-phenoxazin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.